2-(2-Bromo-4-nitrophenyl)-2-methyl-1,3-propanediol
Overview
Description
2-(2-Bromo-4-nitrophenyl)-2-methyl-1,3-propanediol is an organic compound characterized by the presence of bromine and nitro functional groups attached to a phenyl ring, along with a diol (two hydroxyl groups) and a methyl group on a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-nitrophenyl)-2-methyl-1,3-propanediol typically involves multi-step organic reactions. One common method starts with the bromination of 4-nitrophenol to obtain 2-bromo-4-nitrophenol . This intermediate is then subjected to further reactions to introduce the propane-1,3-diol moiety and the methyl group. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-nitrophenyl)-2-methyl-1,3-propanediol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of 2-(2-Amino-4-nitrophenyl)-2-methylpropane-1,3-diol.
Substitution: Formation of compounds with different substituents replacing the bromine atom.
Scientific Research Applications
2-(2-Bromo-4-nitrophenyl)-2-methyl-1,3-propanediol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-nitrophenyl)-2-methyl-1,3-propanediol depends on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and nitro groups can play a crucial role in these interactions by forming hydrogen bonds or participating in redox reactions .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-nitrophenol: Similar structure but lacks the propane-1,3-diol and methyl groups.
4-Bromo-2-nitrophenol: Another isomer with different positioning of functional groups.
2-Chloro-4-nitrophenol: Chlorine atom instead of bromine.
Uniqueness
2-(2-Bromo-4-nitrophenyl)-2-methyl-1,3-propanediol is unique due to the combination of bromine, nitro, diol, and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
945244-27-9 |
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Molecular Formula |
C10H12BrNO4 |
Molecular Weight |
290.11 g/mol |
IUPAC Name |
2-(2-bromo-4-nitrophenyl)-2-methylpropane-1,3-diol |
InChI |
InChI=1S/C10H12BrNO4/c1-10(5-13,6-14)8-3-2-7(12(15)16)4-9(8)11/h2-4,13-14H,5-6H2,1H3 |
InChI Key |
RKGBTPCRFZXMQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(CO)C1=C(C=C(C=C1)[N+](=O)[O-])Br |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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